Bienvenue dans la boutique en ligne BenchChem!

Doxorubicinol hydrochloride

Cytotoxicity IC50 In Vitro Assay

Doxorubicinol hydrochloride (CAS 63950-05-0) is the definitive reference standard for quantifying the cardiotoxic doxorubicin metabolite. Unlike the parent drug, it is markedly less potent against tumor cells but significantly more potent as a cardiotoxin, directly inhibiting critical cardiac ion pumps. Its unique pharmacokinetic profile (AUC ratio ~0.5 vs. doxorubicin) makes it indispensable for therapeutic drug monitoring, ADME studies, and impurity profiling. Generic substitution with doxorubicin hydrochloride is scientifically invalid for these applications. Supplied as a hydrochloride salt for enhanced stability and solubility.

Molecular Formula C27H32ClNO11
Molecular Weight 582.0 g/mol
CAS No. 63950-05-0
Cat. No. B107339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxorubicinol hydrochloride
CAS63950-05-0
Molecular FormulaC27H32ClNO11
Molecular Weight582.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.Cl
InChIInChI=1S/C27H31NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,16-,17-,22+,27-;/m0./s1
InChIKeyORLHIGGRLIJIIM-PNOIAXSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxorubicinol Hydrochloride (CAS 63950-05-0) for Research: Procurement and Selection Guide


Doxorubicinol hydrochloride (CAS 63950-05-0), also known as 13-dihydroadriamycin hydrochloride, is the C-13 secondary alcohol metabolite of the widely used anticancer anthracycline doxorubicin . It is formed endogenously via two-electron, NADPH-dependent reduction of the doxorubicin side-chain carbonyl group . Supplied as a hydrochloride salt for enhanced stability and solubility, this compound serves as a critical analytical reference standard and a research tool for investigating the distinct pharmacological and toxicological properties that differentiate doxorubicin's metabolism from its parent drug .

Why Procuring Pure Doxorubicinol Hydrochloride is Essential: Limitations of In-Class Analogs


Generic substitution with the parent drug doxorubicin hydrochloride or other anthracycline metabolites is scientifically invalid for studies requiring doxorubicinol. As the data below demonstrate, doxorubicinol possesses a unique, and in some contexts, opposing biological profile relative to doxorubicin. It is markedly less potent as a cytotoxic agent in tumor cells [1], yet it is significantly more potent as a cardiotoxin, directly inhibiting critical cardiac ion pumps [2]. Furthermore, its distinct pharmacokinetic profile, including a consistent doxorubicinol:doxorubicin AUC ratio of approximately 0.5 in human plasma, makes its specific quantification indispensable for therapeutic drug monitoring and ADME studies [3]. Using doxorubicin or another metabolite would fail to recapitulate the specific biochemical and toxicological mechanisms of the doxorubicinol pathway, leading to inaccurate experimental conclusions.

Quantitative Differentiation of Doxorubicinol Hydrochloride: Comparative Evidence vs. Doxorubicin


Doxorubicinol Exhibits 19.5-Fold Lower Cytotoxic Potency Compared to Doxorubicin in Fibroblasts

Doxorubicinol is a significantly weaker cytotoxic agent than its parent compound, doxorubicin. In a clonogenic assay using the transformed fibroblast cell line V79/AP4, both compounds inhibited colony formation in a dose-dependent manner, but a much higher concentration of doxorubicinol was required to achieve the same effect [1]. The calculated IC50 factor (DXR-ol/DXR) was 19.5, demonstrating that doxorubicinol is nearly 20 times less potent in this model [1]. This diminished activity is further supported by the observation that only the highest tested doses of doxorubicinol induced nuclear and cytoplasmic ultrastructural changes similar to those seen with doxorubicin [1].

Cytotoxicity IC50 In Vitro Assay

Doxorubicinol's Tumor Cell Cytotoxicity is Over 1,700-Fold Lower Than Idarubicin, Highlighting Differential Selectivity

In a comparative study across human 8226 myeloma cells, the cytotoxic potency of doxorubicinol was among the lowest of all DNA intercalating agents tested. The IC50 value for doxorubicinol was measured at 3.5 µg/mL, whereas the most potent anthracycline, idarubicin, had an IC50 of 0.002 µg/mL [1]. The study also reported that the IC50 for the parent drug, doxorubicin, in this assay system would be considerably lower than that of its metabolite, reinforcing the in vitro profile of doxorubicinol as a weak antitumor agent [1].

Cytotoxicity IC50 Tumor Cells

Doxorubicinol is Significantly More Potent Than Doxorubicin at Inhibiting Critical Cardiac Ion Pumps

A key differential feature of doxorubicinol is its pronounced cardiotoxicity. Studies demonstrate that doxorubicinol is markedly more potent than doxorubicin at compromising cardiac function by inhibiting essential ion pumps. Specifically, doxorubicinol was a more potent inhibitor of the calcium pump of the sarcoplasmic reticulum, the Na+/K+ pump of the sarcolemma, and the F0F1 proton pump of mitochondria [1]. The research concluded that doxorubicinol's contribution to cardiac toxicity is dissociable from the anticancer activity of the parent drug, doxorubicin, which was shown to be more potent at inhibiting tumor cell growth [1].

Cardiotoxicity Ion Pump Inhibition Sarcoplasmic Reticulum

Doxorubicinol Induces a Cardiotoxic Syndrome of Lower Severity Than an Equimolar Dose of Doxorubicin In Vivo

When administered exogenously in a rat model, an equimolar dose of doxorubicinol (3 mg/kg i.v. weekly for 3 weeks) induced a doxorubicin-like toxic syndrome primarily affecting the heart, but the effects were delayed in onset and of lower overall severity compared to doxorubicin [1]. This included significant inhibition of body weight gain, ECG alterations, and macroscopic and microscopic signs of cardiac tissue damage [1]. The study suggests that the lower toxic potential of doxorubicinol may be due, in part, to its greater polarity and consequently lower cardiac tissue uptake compared to doxorubicin [1].

In Vivo Cardiotoxicity Rat Model ECG

Plasma Doxorubicinol Exposure is Consistently Half that of Doxorubicin (AUC Ratio ~0.5), Validating its Role in PK/PD Modeling

The pharmacokinetic relationship between doxorubicinol and doxorubicin is a key consideration in clinical pharmacology. Across multiple studies and official prescribing information, the relative exposure of doxorubicinol, defined as the ratio of the AUC of doxorubicinol to the AUC of doxorubicin, is consistently reported as approximately 0.5 [1][2]. A detailed clinical study in 18 patients calculated this ratio to average 0.514, demonstrating a stable metabolic conversion pattern despite considerable inter- and intra-individual pharmacokinetic variability [2].

Pharmacokinetics AUC Ratio Human Plasma

Validated Bioanalytical Methods Demonstrate Quantification of Doxorubicinol Down to 3-4 ng/mL in Plasma, Essential for TDM

Robust and validated analytical methods are essential for the reliable use of Doxorubicinol hydrochloride as a reference standard. Multiple studies have successfully developed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of doxorubicin and doxorubicinol in biological matrices [1][2]. These methods, validated in accordance with FDA and EMA guidelines, report lower limits of quantitation (LLOQ) of 4 ng/mL in dried blood spots and a linear range of 3-150 ng/mL in plasma for doxorubicinol, demonstrating sufficient sensitivity and precision (CV <15%) for therapeutic drug monitoring (TDM) and pharmacokinetic studies [1][2][3].

Bioanalysis LC-MS/MS Method Validation

Optimal Applications for Doxorubicinol Hydrochloride: Translating Evidence into Scientific and Industrial Use Cases


Analytical Reference Standard for Doxorubicin Metabolite Quantification in Bioanalysis and Therapeutic Drug Monitoring

Given the validated LC-MS/MS methods achieving a lower limit of quantitation (LLOQ) of 3-4 ng/mL in plasma and dried blood spots [1][2], Doxorubicinol hydrochloride is the definitive reference standard for quantifying this specific metabolite. Its use is essential in pharmacokinetic studies and therapeutic drug monitoring (TDM) programs aimed at managing doxorubicin therapy and investigating patient exposure, where a consistent doxorubicinol:doxorubicin AUC ratio of approximately 0.5 is a key parameter [3].

Research Tool for Investigating Mechanisms of Anthracycline-Induced Cardiotoxicity

Doxorubicinol hydrochloride is the compound of choice for in vitro studies of anthracycline cardiotoxicity. As evidenced by its markedly higher potency compared to doxorubicin in inhibiting critical cardiac ion pumps (e.g., the calcium pump of the sarcoplasmic reticulum) [4], it allows researchers to isolate and study the specific molecular pathways contributing to cardiac damage, independent of doxorubicin's primary anti-tumor mechanisms.

In Vivo Model Compound for Studying Metabolite-Driven Cardiac Dysfunction

For in vivo research, Doxorubicinol hydrochloride provides a tool for directly administering the active cardiotoxic metabolite. Studies in rats show that exogenous administration induces a doxorubicin-like cardiac toxic syndrome, albeit of lower severity and delayed onset [5]. This model is crucial for dissecting the temporal and cumulative aspects of metabolite-induced cardiomyopathy and for evaluating potential cardioprotective strategies.

Reference Standard for Impurity Profiling and Quality Control of Doxorubicin Drug Products

In pharmaceutical quality control (QC) and manufacturing, Doxorubicinol hydrochloride is a key reference standard for impurity profiling. As the primary metabolite and a potential degradation product, its presence and quantification in doxorubicin active pharmaceutical ingredient (API) and drug product batches must be controlled. Procurement of high-purity Doxorubicinol hydrochloride (typically ≥90% by HPLC) is necessary for method validation, stability studies, and regulatory filings (e.g., ANDA, DMF) [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxorubicinol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.